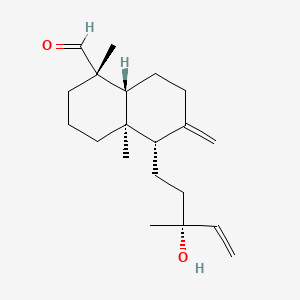
Torulosal
Overview
Description
Torulosal is a naturally occurring aldehyde compound found in the resin of certain coniferous trees, particularly those affected by the phytopathogenic fungus Phytophthora austrocedri . It is an oxidation product of manool, a diterpene, and plays a role in the tree’s defense mechanism against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Torulosal can be synthesized through the oxidation of manool. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert manool into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of resin from infected trees, followed by purification processes such as chromatography to isolate the compound. The resin is first dissolved in a suitable solvent, and then the desired compound is separated using techniques like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Torulosal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interaction with pathogens.
Medicine: Investigated for its potential antimicrobial properties.
Mechanism of Action
Torulosal exerts its effects primarily through its interaction with microbial enzymes. It is believed to inhibit the growth of certain pathogens by interfering with their metabolic processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in microbial enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Manool: A diterpene that is the precursor to torulosal.
Cupressic Acid: Another compound found in coniferous resins with similar antimicrobial properties.
Abietinol: A diterpene alcohol with structural similarities to this compound.
Uniqueness: this compound is unique due to its specific role in the defense mechanism of trees against the phytopathogenic fungus Phytophthora austrocedri. Its ability to inhibit microbial growth makes it a valuable compound for further research in antimicrobial applications .
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,14,16-17,22H,1-2,7-13H2,3-5H3/t16-,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJXUJMLZHNKJU-UHZRXMQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318632 | |
| Record name | Torulosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-21-2 | |
| Record name | Torulosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torulosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















